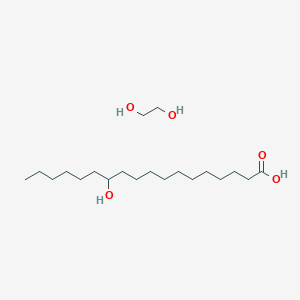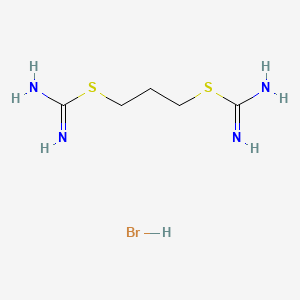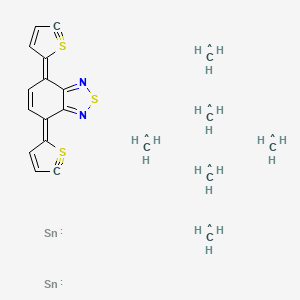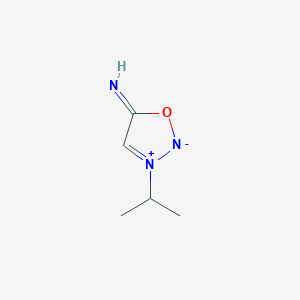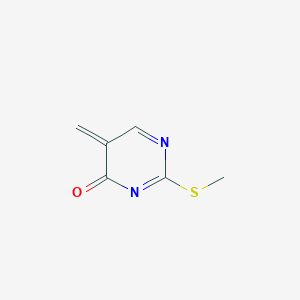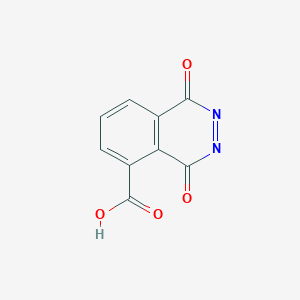![molecular formula C11H7FN2O B12348787 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12348787.png)
7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with the molecular formula C11H7FN2O. It is known for its unique structural properties, which include a fused pyrroloquinoxaline ring system.
Méthodes De Préparation
The synthesis of 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one typically involves the cyclization of quinoxaline derivatives. One common method includes the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid. This method is operationally simple and catalyst-free, making it an efficient approach for synthesizing this compound . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure and biological activity make it a potential lead compound for developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in certain cancer cell lines . The compound’s antineoplastic activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: This compound shares a similar core structure but lacks the fluorine atom, which may affect its chemical and biological properties.
Quinoxaline derivatives: These compounds have a quinoxaline core and exhibit a range of biological activities, making them useful in medicinal chemistry.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and chemical stability compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C11H7FN2O |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6,9H |
Clé InChI |
FHSDEXRCEPVIFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3C=CC(=CC3=NC(=O)C2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
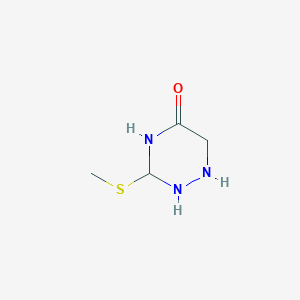
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
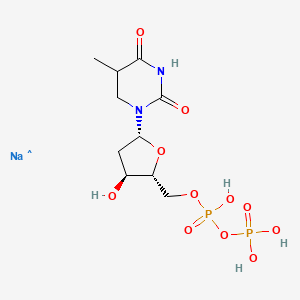
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
